

Phenothiazine-d8: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical certification of **Phenothiazine-d8**, a deuterated analog of phenothiazine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards in quantitative analyses or in metabolic studies. **Phenothiazine-d8** is the deuterium-labeled form of Phenothiazine, an organic compound used in the synthesis of various pharmaceuticals.[1] Its deuterated counterpart serves as a valuable tool in analytical and pharmacokinetic research, particularly for improving the accuracy of mass spectrometry and liquid chromatography methods.[2]

Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for **Phenothiazine-d8** provides critical data on its identity, purity, and isotopic enrichment. The following table summarizes typical quantitative data found on a CoA for this compound, based on information from suppliers of stable isotope-labeled compounds.[3]



Test Parameter	Specification	Method
Chemical Identity	Conforms to Structure	NMR, MS
Chemical Purity	≥ 98%	HPLC
Isotopic Purity (Atom % D)	≥ 98 atom % D	MS, NMR
Molecular Formula	C12D8HNS	-
Molecular Weight	207.32 g/mol	-
CAS Number	1219803-41-4	-
Appearance	Off-white to yellow solid	Visual
Solubility	Soluble in DMSO, DMF	-

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of **Phenothiazine-d8** by separating it from any non-deuterated or other chemical impurities.

Instrumentation:

• High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Procedure:

- Standard and Sample Preparation:
 - A standard solution of Phenothiazine (non-deuterated) of known concentration is prepared in a suitable solvent (e.g., acetonitrile).
 - A sample solution of **Phenothiazine-d8** is prepared at a similar concentration.



- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 μL.
- Analysis:
 - The standard and sample solutions are injected into the HPLC system.
 - The retention times and peak areas are recorded. The chemical purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Phenothiazine-d8** and determine its isotopic enrichment.

Instrumentation:

• Mass Spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

Procedure:

- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.
- Mass Spectrometry Analysis:
 - The sample is ionized (e.g., using electrospray ionization ESI).



- The mass-to-charge ratio (m/z) of the molecular ions is measured.
- The isotopic distribution of the molecular ion cluster is analyzed to determine the
 percentage of deuterium incorporation. The relative intensities of the ions corresponding to
 the fully deuterated species (d8) and any partially deuterated species (d7, d6, etc.) are
 used to calculate the isotopic purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Phenothiazine-d8** and the positions of deuterium labeling.

Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Procedure:

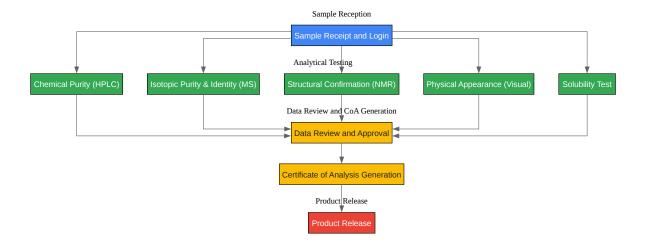
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSOd6).
- NMR Analysis:
 - ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra are acquired.
 - In the ¹H NMR spectrum of a highly deuterated compound like **Phenothiazine-d8**, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. The remaining signals can be used to confirm the structure and identify any residual protons.
 - The ¹³C NMR spectrum will show the carbon skeleton of the molecule, confirming the overall structure.

Visualizations

Analytical Workflow for Phenothiazine-d8 Certification



The following diagram illustrates the general workflow for the analysis of a deuterated compound like **Phenothiazine-d8**, from sample receipt to the generation of the Certificate of Analysis.



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Caption: General workflow for the certification of **Phenothiazine-d8**.

Principle of Isotopic Enrichment Analysis by Mass Spectrometry



This diagram illustrates the principle of determining the isotopic enrichment of **Phenothiazine-d8** using mass spectrometry by analyzing the distribution of isotopologues.

Caption: Principle of isotopic enrichment analysis by Mass Spectrometry.

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